An In-Depth Technical Guide to 1-(4-Chloro-2-fluorobenzoyl)piperazine (CAS 1240529-28-5)
An In-Depth Technical Guide to 1-(4-Chloro-2-fluorobenzoyl)piperazine (CAS 1240529-28-5)
Disclaimer: Publicly available experimental data for 1-(4-Chloro-2-fluorobenzoyl)piperazine, CAS 1240529-28-5, is limited. This guide has been constructed by leveraging established principles of organic chemistry, data from structurally analogous compounds, and predictive modeling. All properties and protocols should be considered theoretical and require experimental validation.
Introduction
1-(4-Chloro-2-fluorobenzoyl)piperazine is a synthetic organic compound featuring a piperazine ring acylated with a 4-chloro-2-fluorobenzoyl group. The piperazine scaffold is a ubiquitous pharmacophore found in a multitude of biologically active molecules, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets.[1] The substitution pattern on the benzoyl moiety—a chlorine atom at the 4-position and a fluorine atom at the 2-position—is anticipated to significantly influence the molecule's electronic and conformational properties, potentially modulating its biological activity and metabolic stability. This guide provides a comprehensive theoretical overview of its chemical properties, a robust protocol for its synthesis, and insights into its potential applications for researchers in drug discovery and chemical synthesis.
Physicochemical and Predicted Properties
A summary of the fundamental physicochemical properties of 1-(4-Chloro-2-fluorobenzoyl)piperazine is presented below. These values are calculated based on its chemical structure and serve as a baseline for experimental design.
| Property | Value | Source |
| CAS Number | 1240529-28-5 | - |
| Molecular Formula | C₁₁H₁₂ClFN₂O | Calculated |
| Molecular Weight | 242.68 g/mol | Calculated |
| Appearance | Predicted to be an off-white to pale yellow solid | Analogy |
| Melting Point | Not available. Expected to be a solid at room temperature. | Analogy |
| Boiling Point | Not available. | - |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Analogy |
Proposed Synthesis Pathway: Acylation of Piperazine
The most direct and industrially scalable route to 1-(4-Chloro-2-fluorobenzoyl)piperazine is the nucleophilic acyl substitution of a suitable piperazine derivative with 4-chloro-2-fluorobenzoic acid or its activated form, 4-chloro-2-fluorobenzoyl chloride. The following protocol outlines a standard laboratory procedure for this transformation.
Diagram of the Synthetic Workflow
Caption: A typical workflow for the synthesis of the target compound.
Experimental Protocol
Materials:
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Piperazine
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4-Chloro-2-fluorobenzoyl chloride
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
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Addition of Base: Add triethylamine (1.5 equivalents) to the stirred piperazine solution. TEA acts as a base to neutralize the HCl byproduct of the reaction.
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Addition of Acyl Chloride: Dissolve 4-chloro-2-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred piperazine/TEA mixture over 15-20 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
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Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-(4-Chloro-2-fluorobenzoyl)piperazine.
Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following are the predicted key spectroscopic features.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Expect a series of multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the substituted phenyl ring.
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Piperazine Protons: The protons on the piperazine ring will likely appear as two broad multiplets in the range of δ 3.0-4.0 ppm. The protons adjacent to the carbonyl group will be deshielded and appear further downfield.
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N-H Proton: A broad singlet corresponding to the N-H proton of the piperazine ring, which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon: A characteristic peak for the amide carbonyl carbon is expected around δ 165-170 ppm.
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Aromatic Carbons: Several signals in the aromatic region (δ 115-165 ppm), with the carbons attached to fluorine and chlorine showing characteristic splitting and chemical shifts.
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Piperazine Carbons: Peaks corresponding to the piperazine ring carbons would be expected in the range of δ 40-50 ppm.
IR (Infrared) Spectroscopy
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Amide C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹ is indicative of the amide carbonyl group.[1]
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C-N Stretch: A band in the region of 1200-1350 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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N-H Stretch: A moderate band around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (242.68 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Reactivity and Potential Applications
Chemical Reactivity
The chemical reactivity of 1-(4-Chloro-2-fluorobenzoyl)piperazine is primarily dictated by the functional groups present:
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Piperazine N-H: The secondary amine of the piperazine ring is nucleophilic and can undergo further reactions such as alkylation, arylation, or acylation to generate more complex derivatives.
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Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
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Aromatic Ring: The chloro and fluoro substituents on the aromatic ring can potentially participate in nucleophilic aromatic substitution reactions under specific conditions, although this is generally challenging.
Potential Applications in Research and Development
The piperazine moiety is a key structural feature in many approved drugs, including those targeting the central nervous system (CNS), as well as antiviral, and anticancer agents.[1][3] Based on the structures of related compounds, 1-(4-Chloro-2-fluorobenzoyl)piperazine could serve as a valuable intermediate or building block in the synthesis of:
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Novel CNS Agents: The piperazine core is prevalent in antipsychotic and antidepressant medications.
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Enzyme Inhibitors: The substituted benzoyl group can be tailored to fit into the active sites of various enzymes.
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Receptor Antagonists: Many G-protein coupled receptor (GPCR) antagonists utilize a substituted piperazine scaffold.
Safety and Handling
While specific toxicity data for 1-(4-Chloro-2-fluorobenzoyl)piperazine is not available, it is prudent to handle this compound with care, following standard laboratory safety protocols.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(4-Chloro-2-fluorobenzoyl)piperazine represents a versatile chemical building block with significant potential in medicinal chemistry and drug discovery. While experimental data remains scarce, its synthesis is achievable through standard organic chemistry techniques. The predictive data and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the applications of this and related compounds. As with any chemical research, all theoretical data and procedures must be validated through rigorous experimentation.
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